![molecular formula C22H28N2O2 B2880856 (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide CAS No. 955680-86-1](/img/structure/B2880856.png)
(3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
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Description
(3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adamantane-Isothiourea Hybrid Derivatives
Research on adamantane-isothiourea hybrid derivatives has shown their potential in various applications due to their structural characteristics. A study by Al-Wahaibi et al. (2017) prepared a new series of adamantane-isothiourea hybrid derivatives and explored their antimicrobial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. These compounds displayed potent broad-spectrum antibacterial activity. Additionally, the study assessed their in vivo oral hypoglycemic activity, showing a potent dose-independent reduction of serum glucose levels in diabetic rats, compared to a known hypoglycemic drug, gliclazide (Al-Wahaibi et al., 2017).
Synthesis and Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline
Another study by Zaki et al. (2017) discussed the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were fully characterized by various spectral analyses, and their potential pharmacological activities are under investigation, highlighting the versatility of adamantane derivatives in synthesizing new compounds with potential therapeutic applications (Zaki et al., 2017).
Adamantane Hybrids with Anti-inflammatory Properties
Kalita et al. (2017) synthesized novel molecular hybrids of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, displaying good anti-inflammatory properties. This study illustrates the application of adamantane derivatives in creating compounds with bioactive properties, potentially useful in treating inflammation (Kalita et al., 2017).
Adamantane Derivatives in Supramolecular Chemistry
The study by Boldog et al. (2019) compared bridgehead-functionalized adamantanes, highlighting their application in supramolecular chemistry. The research demonstrated the predictable H-bonded assembly of adamantane carboxamide and amine hydrochloride, emphasizing the structural predictability and utility of adamantane derivatives in designing complex molecular structures (Boldog et al., 2019).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-14(25)24-5-4-18-2-3-20(9-19(18)13-24)23-21(26)22-10-15-6-16(11-22)8-17(7-15)12-22/h2-3,9,15-17H,4-8,10-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYJLPFMLGZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide |
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